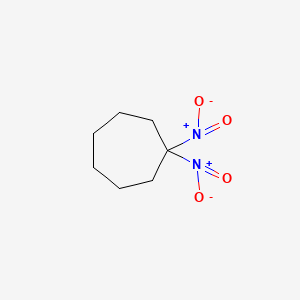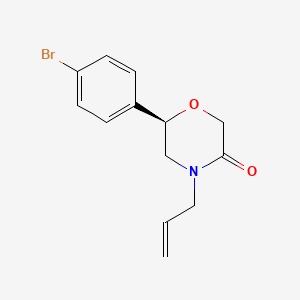![molecular formula C12H12N6O B15172593 4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917760-00-0](/img/structure/B15172593.png)
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with ethoxy and pyrazolyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate pyrimidine and pyridine derivatives.
Introduction of the ethoxy group: This step often involves the ethylation of a hydroxyl group on the pyrido[3,2-d]pyrimidine core using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the pyrazolyl group: This can be done through a condensation reaction between a pyrazole derivative and the pyrido[3,2-d]pyrimidine core, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidine derivatives.
科学研究应用
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: As a potential kinase inhibitor, it is studied for its anti-cancer properties.
Biological Research: Used in studies to understand cell signaling pathways and enzyme inhibition.
Chemical Biology: Employed in the design of molecular probes to study biological systems.
作用机制
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which in turn affects cell signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Imidazole-containing compounds: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain kinases, making it a valuable compound in drug discovery and development .
属性
CAS 编号 |
917760-00-0 |
|---|---|
分子式 |
C12H12N6O |
分子量 |
256.26 g/mol |
IUPAC 名称 |
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N6O/c1-2-19-11-10-9(16-12(13)17-11)4-3-7(15-10)8-5-6-14-18-8/h3-6H,2H2,1H3,(H,14,18)(H2,13,16,17) |
InChI 键 |
MICODLPOGGIKRK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=NN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15172511.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)





![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)
![2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B15172562.png)

![Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B15172574.png)

![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)

